

# A Technical Guide to 2-Chloro-7-methoxyquinoline-3-carbonitrile

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## Compound of Interest

**Compound Name:** 2-Chloro-7-methoxyquinoline-3-carbonitrile

**Cat. No.:** B139535

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Chloro-7-methoxyquinoline-3-carbonitrile**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a crucial intermediate for the synthesis of more complex molecules, particularly those designed as kinase inhibitors for therapeutic applications. This guide covers its physicochemical properties, a detailed synthetic protocol, its role in drug development, and essential safety information.

## Physicochemical Properties

**2-Chloro-7-methoxyquinoline-3-carbonitrile** is a solid, typically appearing as a powder<sup>[1]</sup>. Its core structure consists of a quinoline ring system substituted with chloro, methoxy, and nitrile functional groups, which are instrumental in its reactivity and utility as a synthetic building block. A summary of its key quantitative data is presented below.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>7</sub> ClN <sub>2</sub> O	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	218.64 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Monoisotopic Mass	218.02469 Da	<a href="#">[3]</a>
Melting Point	198-201 °C	<a href="#">[1]</a>
Physical Form	Powder	<a href="#">[1]</a>
CAS Number	128259-63-2	<a href="#">[1]</a> <a href="#">[5]</a>
InChI Key	UTLRIOWIEJHVQJ-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[3]</a>

## Synthesis and Experimental Protocols

The synthesis of **2-Chloro-7-methoxyquinoline-3-carbonitrile** is a multi-step process that leverages established organic chemistry reactions. A common and effective route involves the Vilsmeier-Haack reaction for the formation of the chloro-quinoline aldehyde precursor, followed by the conversion of the aldehyde to the nitrile.

## Experimental Protocol: A Representative Synthesis

This protocol outlines a plausible method for the laboratory-scale synthesis of **2-Chloro-7-methoxyquinoline-3-carbonitrile**.

### Step 1: Synthesis of N-(3-methoxyphenyl)acetamide (Precursor)

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of m-anisidine in a suitable solvent such as dichloromethane.
- Cool the flask in an ice bath to 0 °C.
- Slowly add 1.1 equivalents of acetyl chloride or acetic anhydride to the solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

- Quench the reaction with a saturated sodium bicarbonate solution and extract the product with dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-methoxyphenyl)acetamide, which can be purified by recrystallization.

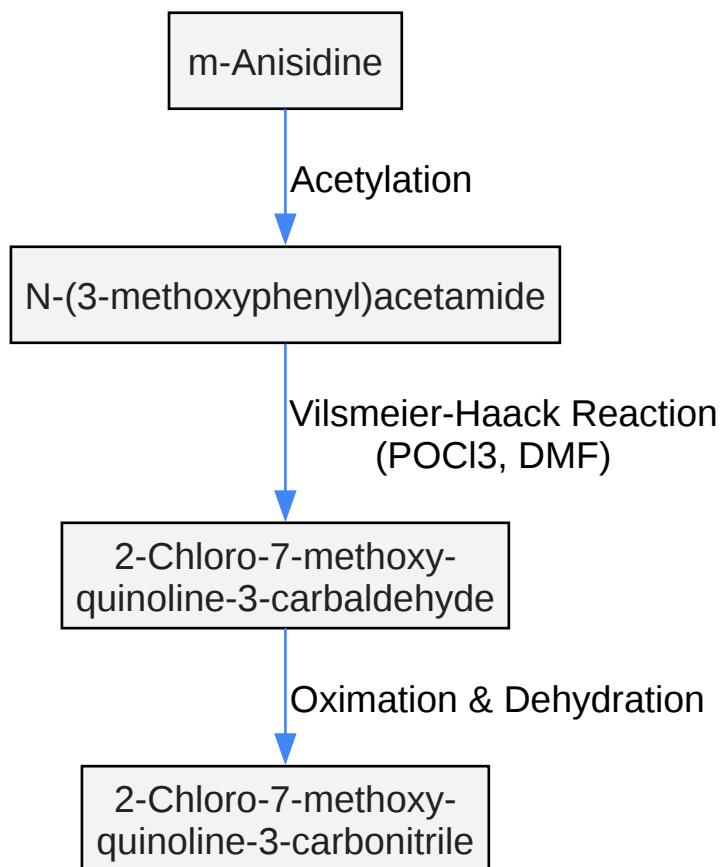
#### Step 2: Vilsmeier-Haack Cyclization to form 2-Chloro-7-methoxyquinoline-3-carbaldehyde

- In a separate flask, prepare the Vilsmeier reagent by slowly adding 3 equivalents of phosphorus oxychloride ( $\text{POCl}_3$ ) to an ice-cooled solution of 5 equivalents of N,N-dimethylformamide (DMF).
- Slowly add 1 equivalent of the N-(3-methoxyphenyl)acetamide from Step 1 to the Vilsmeier reagent.
- Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours.<sup>[6]</sup>
- After completion, carefully pour the reaction mixture onto crushed ice.
- Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate) until a precipitate forms.
- Filter the solid, wash thoroughly with water, and dry to obtain 2-Chloro-7-methoxyquinoline-3-carbaldehyde.

#### Step 3: Conversion to **2-Chloro-7-methoxyquinoline-3-carbonitrile**

- Dissolve 1 equivalent of the aldehyde from Step 2 in a suitable solvent like ethanol or formic acid.
- Add 1.2 equivalents of hydroxylamine hydrochloride and heat the mixture to reflux for 1-2 hours to form the oxime intermediate.
- Remove the solvent and treat the crude oxime with a dehydrating agent, such as acetic anhydride or thionyl chloride, and heat to reflux to facilitate the conversion to the nitrile.

- After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.
- Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product, **2-Chloro-7-methoxyquinoline-3-carbonitrile**.



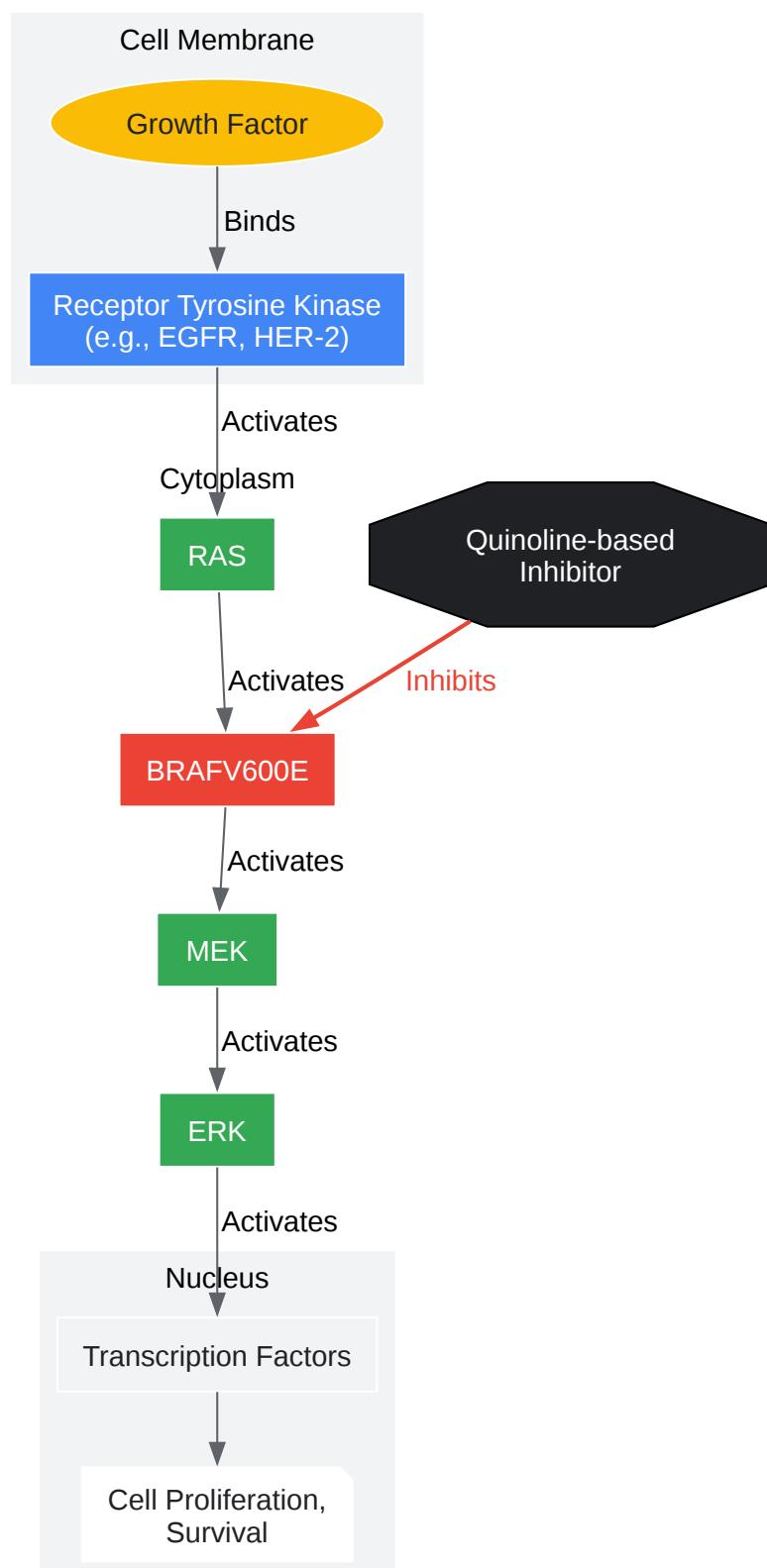
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Caption: Synthetic workflow for **2-Chloro-7-methoxyquinoline-3-carbonitrile**.

## Applications in Drug Discovery and Biological Activity

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.<sup>[7]</sup>

Role as a Kinase Inhibitor Intermediate: **2-Chloro-7-methoxyquinoline-3-carbonitrile** is a valuable intermediate for synthesizing potent enzyme inhibitors. The quinoline core is a key feature in several approved tyrosine kinase inhibitors.<sup>[8]</sup> For instance, derivatives of pyrano[3,2-c]quinoline-3-carbonitriles have been investigated as potential inhibitors of cancer-related kinases such as EGFR, BRAFV600E, and HER-2.<sup>[9]</sup> The chloro and nitrile groups on the molecule serve as versatile chemical handles for further elaboration and construction of targeted covalent or non-covalent inhibitors. These inhibitors can block aberrant signaling pathways that drive tumor growth and proliferation.



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Caption: Simplified BRAF signaling pathway targeted by quinoline derivatives.

## Safety and Handling

While a specific, comprehensive toxicological profile for **2-Chloro-7-methoxyquinoline-3-carbonitrile** has not been thoroughly investigated, data from structurally related compounds suggest that it should be handled with care.

- General Hazards: Similar chloro-quinoline compounds are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[10]
- Handling Precautions: Use in a well-ventilated area or under a fume hood.[10] Standard personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat, should be worn. Avoid formation of dust and aerosols.[10]
- Storage: Store in a tightly closed container in a dry and cool place.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Users must consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

## Conclusion

**2-Chloro-7-methoxyquinoline-3-carbonitrile** is a compound of high value to the scientific and drug development community. Its well-defined physicochemical properties and versatile chemical structure make it an essential building block in the synthesis of novel therapeutic agents, particularly in the field of oncology. The synthetic pathways are well-established, allowing for its accessible production for research purposes. As the quest for more effective and targeted therapies continues, the role of such specialized chemical intermediates will remain critical.

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